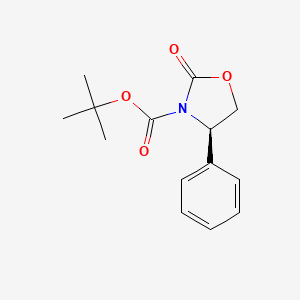

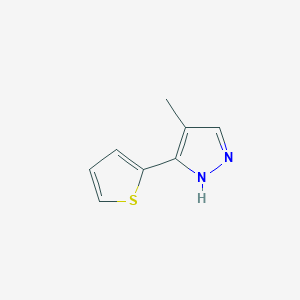

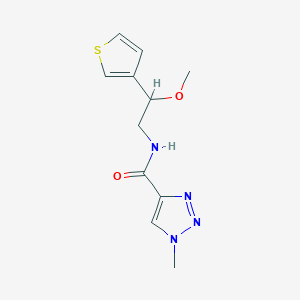

![molecular formula C21H17NO4S B2989064 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate CAS No. 578003-09-5](/img/structure/B2989064.png)

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential as anti-tubercular compounds . They have shown promising results against M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves various functional groups . The structure-activity relationships of these derivatives have been studied using molecular docking .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For example, acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, one derivative had a yield of 86%, melting point of >350°C, and a mass spectrometry (FAB) m/z of 288 (M + 1) + .Scientific Research Applications

Synthesis and Characterization for Antimicrobial Applications

The combination of coumarin and thiazole derivatives, such as 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate, demonstrates significant biological activity, including antimicrobial properties. These compounds, when incorporated into polymers like polyurethane varnishes, have shown to impart robust antimicrobial effects against various microorganisms. This application is particularly relevant for creating antimicrobial coatings on different surfaces, offering a promising avenue for enhancing hygiene and preventing microbial growth in healthcare and food industries (El‐Wahab et al., 2014).

Antitumor Activity

Research on derivatives bearing the benzo[d]thiazol-2-yl moiety has revealed their potential in cancer therapy. Certain compounds synthesized from 6-(benzo[d]thiazol-2-yl)-4-oxo-(4H)-chromene-3-carbaldehyde have shown significant anticancer activities against various cancer cell lines, including lung and colon cancer cells, suggesting a new class of anticancer agents with high efficacy (El‐Helw et al., 2019).

Antioxidant Properties

In the pursuit of novel antioxidant agents, the synthesis and characterization of coumarin substituted with heterocyclic compounds have been explored. These derivatives exhibit high antioxidant activities, comparable to standard antioxidants like vitamin C, indicating their potential for therapeutic applications in combating oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Synthetic Applications

The versatility of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate extends to synthetic chemistry, where it serves as a precursor for a variety of heterocyclic compounds. Its reactivity with different reagents opens pathways for synthesizing novel pyridopyrimidine, chromenopyridine, oxazole, and other derivatives, offering a rich toolkit for developing new materials and molecules with tailored properties (Fadda et al., 2010).

Chemoselective Intramolecular Coupling

The compound's utility is further highlighted in the chemoselective intramolecular C–S coupling reactions, leading to the synthesis of sugar-based benzothiazoles. This approach not only emphasizes the compound's role in constructing biologically active molecules but also showcases its importance in developing new synthetic methodologies that are more efficient and selective (Shen et al., 2012).

Future Directions

The future directions for research on benzothiazole derivatives include further exploration of their anti-tubercular activity, development of more efficient synthesis methods, and investigation of their potential as anti-Parkinsonian agents . Further studies are needed to confirm their binding with human A 2A receptor for the design and development of potent antagonists .

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-21(2,3)20(24)25-13-9-8-12-10-14(19(23)26-16(12)11-13)18-22-15-6-4-5-7-17(15)27-18/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXALTKKHQFNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

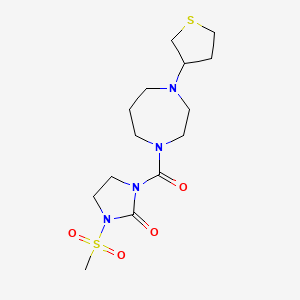

![Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2988981.png)

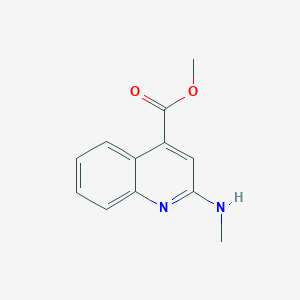

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2988982.png)

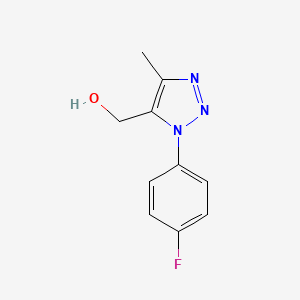

![3-{2-[2-(2,4-dinitrophenyl)cyclohexyliden]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2988988.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2988995.png)

![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2988998.png)